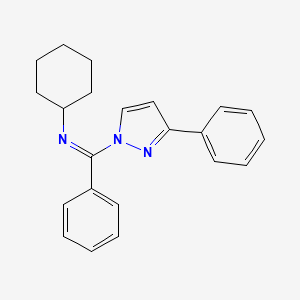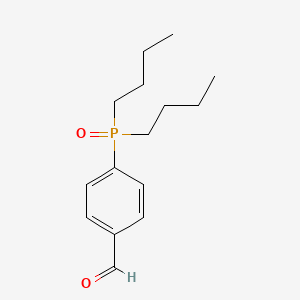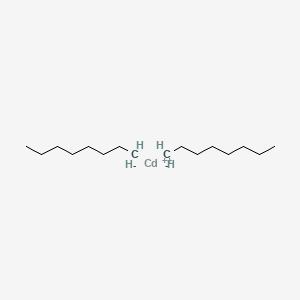
cadmium(2+);octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium(2+);octane is a compound that consists of cadmium ions (Cd²⁺) and octane molecules. Cadmium is a transition metal with the chemical symbol Cd and an atomic number of 48. It is known for its toxicity and is often used in various industrial applications. Octane, on the other hand, is a hydrocarbon with the chemical formula C₈H₁₈, commonly found in gasoline. The combination of cadmium ions with octane molecules forms a unique compound with specific properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of cadmium(2+);octane can be achieved through various synthetic routes. One common method involves the reaction of cadmium salts, such as cadmium chloride (CdCl₂), with octane under controlled conditions. The reaction typically takes place in an organic solvent, such as toluene, at elevated temperatures. The cadmium ions coordinate with the octane molecules, forming the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include purification steps to remove impurities and ensure the quality of the final product. Techniques such as distillation and recrystallization are commonly employed to achieve high purity levels.
化学反応の分析
Types of Reactions
Cadmium(2+);octane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide (CdO) and other oxidation products.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H₂) to form cadmium metal.
Substitution: this compound can undergo substitution reactions where the octane molecules are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen (O₂) or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas (H₂) or other reducing agents under controlled conditions.
Substitution: Various ligands in the presence of catalysts.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other cadmium compounds.
Reduction: Cadmium metal (Cd).
Substitution: New cadmium-ligand complexes.
科学的研究の応用
Cadmium(2+);octane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other cadmium compounds and materials.
Biology: Studied for its interactions with biological molecules and potential toxic effects.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of specialized materials and coatings.
作用機序
The mechanism of action of cadmium(2+);octane involves the interaction of cadmium ions with various molecular targets. Cadmium ions can bind to proteins, enzymes, and other cellular components, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and epigenetic modifications. The pathways involved include the Mitogen-Activated Protein Kinase (MAPK) pathway, Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and Tumor Protein 53 (p53) pathway .
類似化合物との比較
Cadmium(2+);octane can be compared with other cadmium compounds, such as cadmium sulfide (CdS) and cadmium carbonate (CdCO₃). While these compounds share some similarities, this compound is unique due to its specific coordination with octane molecules. This unique structure imparts distinct properties and applications.
List of Similar Compounds
- Cadmium sulfide (CdS)
- Cadmium carbonate (CdCO₃)
- Cadmium oxide (CdO)
特性
CAS番号 |
64054-30-4 |
|---|---|
分子式 |
C16H34Cd |
分子量 |
338.85 g/mol |
IUPAC名 |
cadmium(2+);octane |
InChI |
InChI=1S/2C8H17.Cd/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3;/q2*-1;+2 |
InChIキー |
YDCHDVKHLULWOH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC[CH2-].CCCCCCC[CH2-].[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


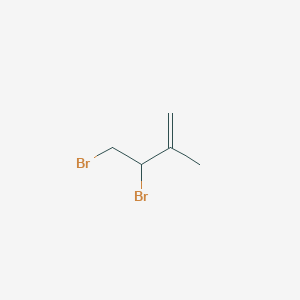
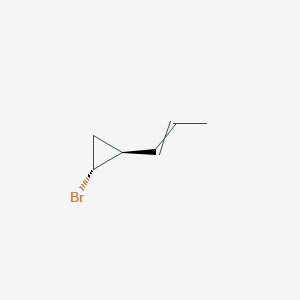
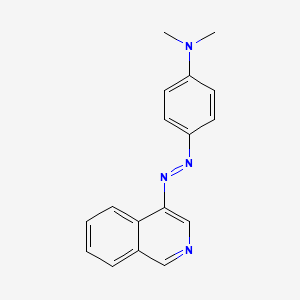
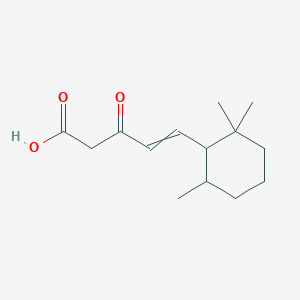
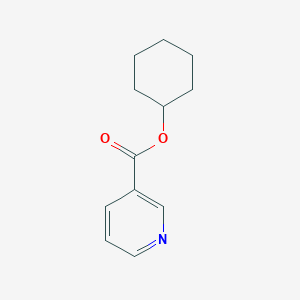
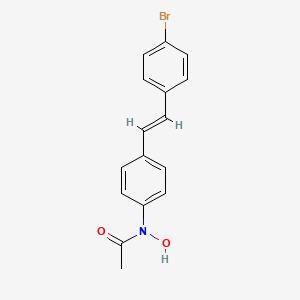
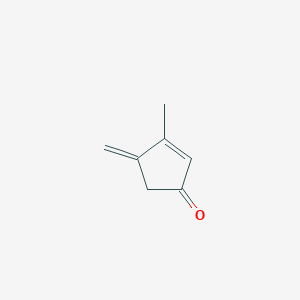

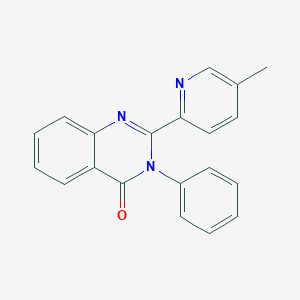
![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
